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Compound of Interest

3-(4-Bromophenyl)-1-methyl-1H-
Compound Name:

pyrazole
CAS No.: 73387-51-6
Cat. No.: B1273874
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The journey to elucidating a crystal structure begins with the synthesis of the target compound
and the subsequent growth of high-quality single crystals. The synthesis of pyrazole derivatives
often involves the condensation reaction of a hydrazine with a 1,3-dicarbonyl compound or a
similar precursor. For instance, the synthesis of a related compound, 3-(4-bromophenyl)-1-
phenyl-1H-pyrazole-4-carbaldehyde, was achieved by reacting 4-bromoacetophenone
phenylhydrazone in a Vilsmeier-Haack reaction.[3]

Experimental Protocol: Synthesis of a 3-(4-Bromophenyl)-pyrazole Derivative

A generalized protocol for the synthesis of a 3-(4-bromophenyl)-pyrazole derivative is as
follows:

e Reaction Setup: A mixture of an appropriate 1,3-dicarbonyl precursor and 4-
bromophenylhydrazine hydrochloride is prepared in a suitable solvent, such as ethanol or
acetic acid.
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o Reaction Conditions: The reaction mixture is typically heated under reflux for several hours
to ensure the completion of the condensation and cyclization reactions.

o Work-up and Purification: Upon cooling, the crude product often precipitates out of the
solution. This solid is then collected by filtration, washed with a cold solvent to remove
impurities, and dried. Further purification can be achieved by recrystallization or column
chromatography.

Crystal Growth:

The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step.
Slow evaporation of a saturated solution of the purified compound is a common and effective
method. The choice of solvent is crucial and can significantly impact crystal quality.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

e Solvent Selection: A solvent in which the compound has moderate solubility is chosen.
Common solvents include ethanol, methanol, chloroform, and ethyl acetate.

o Preparation of Saturated Solution: The purified compound is dissolved in the chosen solvent
with gentle heating to create a saturated or near-saturated solution.

o Slow Evaporation: The solution is filtered to remove any particulate matter and then left
undisturbed in a loosely covered container to allow for slow evaporation of the solvent at
room temperature.

o Crystal Harvesting: Over a period of days to weeks, single crystals of suitable size and
guality for X-ray analysis should form. These are then carefully harvested.

Single-Crystal X-ray Diffraction: Unvelling the
Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-
dimensional arrangement of atoms in a crystalline solid.[1][4]

Experimental Protocol: Single-Crystal X-ray Data Collection and Structure Refinement
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o Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a
goniometer head.

o Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low
temperature (typically 100-120 K) to minimize thermal vibrations of the atoms. X-ray data are
collected using a suitable radiation source (e.g., Mo Ka or Cu Ka) and a detector as the
crystal is rotated.

 Structure Solution and Refinement: The collected diffraction data are processed to determine
the unit cell dimensions and space group. The structure is then solved using direct methods
or Patterson methods and refined using full-matrix least-squares on F2. All non-hydrogen
atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated
positions and refined using a riding model.

Crystallographic Data for a Related Compound: 3-(4-Bromophenyl)-5-methyl-1H-pyrazole

While the specific crystallographic data for 3-(4-Bromophenyl)-1-methyl-1H-pyrazole is not
readily available in the provided search results, the data for the closely related compound, 3-(4-
bromophenyl)-5-methyl-1H-pyrazole, serves as an excellent case study.[5][6][7]
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Parameter Value Reference
Chemical Formula C10H9BIN: [5]16][7]
Crystal System Orthorhombic [5106]17]
Space Group P21212: [5]16][7]
a (A) 5.9070(3) [51[61[7]
b (A) 9.2731(7) [51[6][7]
c (A) 17.5641(14) [51[6][7]
V (A3) 962.09(12) [51[61[7]
z 4 (516171
Temperature (K) 293(2) [5]16][7]
Rgt(F) 0.0504 [5106]17]
wRref(F?) 0.0947 [5]16][7]

In-Depth Structural Analysis: From Molecular
Conformation to Supramolecular Assembly

The refined crystal structure provides a wealth of information beyond just the connectivity of
atoms. A thorough analysis reveals insights into molecular conformation, intermolecular
interactions, and crystal packing.

Molecular Conformation:

The planarity of the pyrazole ring and the dihedral angles between the pyrazole and the
attached phenyl rings are key conformational features. In many pyrazole derivatives, the
pyrazole ring is essentially planar.[1] The orientation of the substituent groups can significantly
influence the overall molecular shape and biological activity. For example, in 3-(4-
bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the phenyl and bromophenyl rings are
twisted out of the mean plane of the pyrazole ring.[3][8]

Intermolecular Interactions and Hirshfeld Surface Analysis:
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The way molecules pack in a crystal is governed by a network of intermolecular interactions,
such as hydrogen bonds and van der Waals forces. Hirshfeld surface analysis is a powerful
tool for visualizing and quantifying these interactions.[9][10][11] The Hirshfeld surface is
mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

Key Intermolecular Interactions in Pyrazole Crystals:

e N-H--:N Hydrogen Bonds: In pyrazoles with an unsubstituted N-H group, N-H---N hydrogen
bonds are a common and significant interaction, often leading to the formation of chains or
dimers.

e C-H---1t Interactions: The aromatic rings in these molecules can participate in C-H---Tt
interactions, contributing to the stability of the crystal packing.

o TI—TT Stacking: The planar aromatic rings can stack on top of each other, another important
stabilizing interaction.[12]

The fingerprint plots derived from Hirshfeld surface analysis provide a quantitative summary of
the different types of intermolecular contacts. For many organic crystals, H---H contacts are the
most abundant.[10][12]

Visualization of the Crystallography Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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